molecular formula C10H9F3N2O4 B12971173 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate

2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate

Cat. No.: B12971173
M. Wt: 278.18 g/mol
InChI Key: JTUIPVCRKKCKLB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetates This compound is characterized by the presence of an amino group, a nitrophenyl group, and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3-nitrophenyl)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoroacetate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: A related compound with similar trifluoroacetate functionality but different substituents.

    2-Amino-2-(4-nitrophenyl)ethyl 2,2,2-trifluoroacetate: A structural isomer with the nitro group in a different position on the phenyl ring.

Uniqueness

2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers and related compounds.

Properties

Molecular Formula

C10H9F3N2O4

Molecular Weight

278.18 g/mol

IUPAC Name

[2-amino-2-(3-nitrophenyl)ethyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H9F3N2O4/c11-10(12,13)9(16)19-5-8(14)6-2-1-3-7(4-6)15(17)18/h1-4,8H,5,14H2

InChI Key

JTUIPVCRKKCKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(COC(=O)C(F)(F)F)N

Origin of Product

United States

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